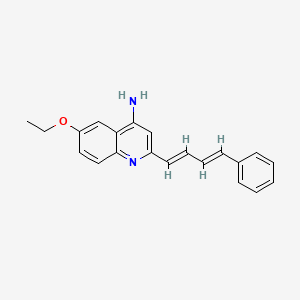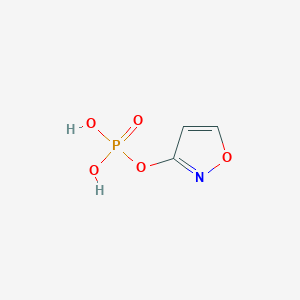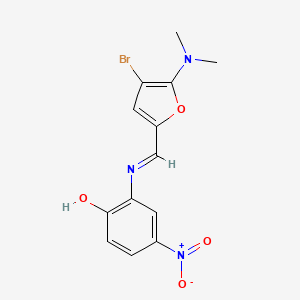![molecular formula C8H4F2N2O4 B12874276 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole can be achieved through several methods. One common approach involves the use of difluoromethylation reactions. For instance, difluoromethylation of oxazole derivatives can be performed using difluorocarbene or copper(I) difluorocarbene complexes . Another method involves the use of fluorinated cyclopropanes as starting materials, which are prepared using iron(III) trifluoroethylidene complexes or free difluorocarbene .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the difluoromethoxy or nitro positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogenation catalysts for reduction reactions, and oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes through non-covalent interactions, leading to its biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole include other oxazole derivatives such as:
- 2-(Naphthalen-2-yl) oxazole
- 2-(4-Phenoxyphenyl) oxazole
- 2-(4’-Bromo-2,2’,6,6’-tetramethyl-[1,1’-biphenyl]-4-yl) oxazole
Uniqueness
What sets this compound apart is its unique combination of difluoromethoxy and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H4F2N2O4 |
|---|---|
Poids moléculaire |
230.12 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-4-2-1-3-5(12(13)14)6(4)15-8/h1-3,7H |
Clé InChI |
KFHQVYXALUCWHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



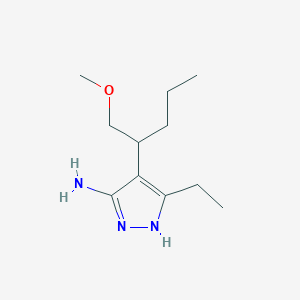
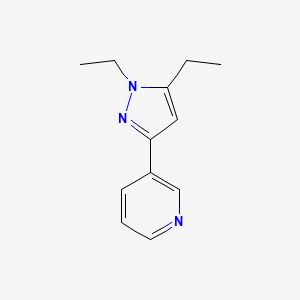
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
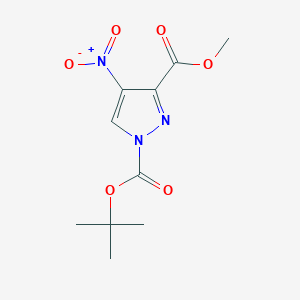

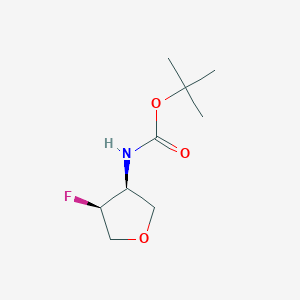
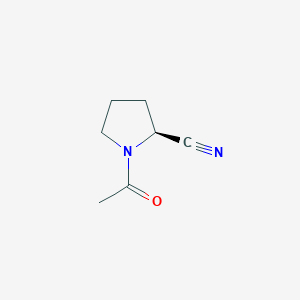
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
